N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea
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Overview
Description
N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes an ethoxy group, a piperazine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Piperazine Ring: : The next step involves the introduction of the piperazine ring. This can be done by reacting the benzamide with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Final Assembly: : The final step involves the coupling of the piperazine-containing intermediate with the phenyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and pharmacology.
Medicine: Due to its structural features, it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea: shares structural similarities with other benzamide derivatives and piperazine-containing compounds.
Uniqueness
- The presence of both the ethoxy group and the piperazine ring in the same molecule is relatively unique, potentially conferring distinct biological activities compared to other compounds with only one of these features.
Properties
Molecular Formula |
C22H26N4O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-ethoxy-N-[[2-(4-methylpiperazine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-3-29-17-10-8-16(9-11-17)20(27)24-22(30)23-19-7-5-4-6-18(19)21(28)26-14-12-25(2)13-15-26/h4-11H,3,12-15H2,1-2H3,(H2,23,24,27,30) |
InChI Key |
HNNOMUYTJULWFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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